molecular formula C7H15NaO6S B152889 Sodium p-Toluenesulfinate Tetrahydrate CAS No. 868858-48-4

Sodium p-Toluenesulfinate Tetrahydrate

Cat. No.: B152889
CAS No.: 868858-48-4
M. Wt: 250.25 g/mol
InChI Key: MLPRYQZBDONMGJ-UHFFFAOYSA-M
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Description

Sodium p-Toluenesulfinate Tetrahydrate is a chemical compound with the molecular formula C7H7NaO2S·4H2O. It is the hydrate form of the sodium salt of para-toluenesulfinic acid. This compound appears as a white to light yellow powder or crystalline solid and is soluble in water and ethanol . It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-Toluenesulfinate Tetrahydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization techniques enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium p-Toluenesulfinate Tetrahydrate undergoes various chemical reactions, including:

    Reduction: It can be reduced to form p-toluenesulfonic acid.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

    Oxidation: It can be oxidized to form p-toluenesulfonic acid.

Common Reagents and Conditions:

Major Products:

    Reduction: p-Toluenesulfonic acid.

    Substitution: Various substituted toluenesulfinates.

    Oxidation: p-Toluenesulfonic acid.

Scientific Research Applications

Sodium p-Toluenesulfinate Tetrahydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium p-Toluenesulfonate: Similar in structure but contains a sulfonate group (-SO3Na) instead of a sulfinic group.

    Sodium Benzenesulfinate: Contains a benzene ring instead of a toluene ring.

    Sodium Methanesulfinate: Contains a methane group instead of a toluene ring.

Uniqueness: Sodium p-Toluenesulfinate Tetrahydrate is unique due to its specific reactivity and solubility properties. The presence of the sulfinic group allows it to participate in a wider range of chemical reactions compared to its sulfonate counterpart. Additionally, its tetrahydrate form enhances its stability and solubility in aqueous solutions .

Properties

IUPAC Name

sodium;4-methylbenzenesulfinate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRYQZBDONMGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635646
Record name Sodium 4-methylbenzene-1-sulfinate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868858-48-4
Record name Sodium 4-methylbenzene-1-sulfinate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate?

A1: The molecular geometry around the sulfur atom in this compound is tetrahedral. [] This is a common geometry for sulfur atoms with four bonds. The X–S–Y angles in this compound range from 102.23 (6)°–110.04 (6)°. []

Q2: How are the sodium cations organized within the crystal structure of this compound?

A2: In the crystal structure, water molecules play a crucial role in organizing the sodium cations. They form chains of sodium cations along the b axis via O—H⋯O hydrogen bonds. [] Additionally, an intermolecular O—H⋯π interaction is observed within the crystal structure. []

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